Product packaging for Ethyl 2-(Cyclopropylsulfonyl)acetate(Cat. No.:CAS No. 1349719-17-0)

Ethyl 2-(Cyclopropylsulfonyl)acetate

Cat. No.: B1487843
CAS No.: 1349719-17-0
M. Wt: 192.24 g/mol
InChI Key: YJVKOQHVBGXGFF-UHFFFAOYSA-N
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Description

Ethyl 2-(Cyclopropylsulfonyl)acetate (CAS 1349719-17-0) is a sulfonate ester intermediate characterized by a cyclopropylsulfonyl group attached to the alpha position of an ethyl acetate backbone. Its reactive sulfonyl moiety and the steric properties imparted by the cyclopropyl ring make it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science . This compound serves as a key precursor in medicinal chemistry, where it has been investigated as a covalent inhibitor of viral proteases. Notably, research highlights its role in the development of novel antiviral agents; one derivative demonstrated significant activity against the chikungunya virus (CHIKV) with an effective concentration (EC50) of 40 nM in human fibroblast cells . Compounds with analogous sulfonyl structures are also explored for their potential anticonvulsant properties, providing a scaffold for developing new therapeutics with improved efficacy and reduced side effects . In agricultural chemistry, the unique structure of this compound is evaluated for its bioactive potential in pesticide development. Sulfonyl-containing compounds like this one can disrupt metabolic pathways in pests, showing promise for creating new herbicidal and fungicidal agents for crop protection . The compound can be synthesized via several routes, including sulfonylation of ethyl 2-haloacetate with cyclopropylsulfonyl chloride under basic conditions, or through the oxidation of its corresponding sulfide or sulfoxide precursors using agents like meta-chloroperbenzoic acid (m-CPBA) . This product is intended for research purposes only and is strictly not intended for human or veterinary diagnostic or therapeutic use. Basic Specifications: CAS Number: 1349719-17-0 ; Molecular Formula: C7H12O4S ; Molecular Weight: 192.23 g/mol ; SMILES: O=C(OCC)CS(=O)(=O)C1CC1 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O4S B1487843 Ethyl 2-(Cyclopropylsulfonyl)acetate CAS No. 1349719-17-0

Properties

IUPAC Name

ethyl 2-cyclopropylsulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4S/c1-2-11-7(8)5-12(9,10)6-3-4-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVKOQHVBGXGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Ethyl 2-Haloacetate with Cyclopropylsulfonyl Chloride

A common approach to prepare ethyl 2-(cyclopropylsulfonyl)acetate involves the reaction of ethyl 2-haloacetate (e.g., ethyl 2-chloroacetate) with cyclopropylsulfonyl chloride under basic conditions. This nucleophilic substitution introduces the cyclopropylsulfonyl group onto the alpha position of the acetate.

General procedure:

  • Ethyl 2-haloacetate is dissolved in an aprotic solvent such as dichloromethane.
  • A base such as triethylamine is added to scavenge the generated HCl.
  • Cyclopropylsulfonyl chloride is added dropwise at low temperature (0 °C) to control the reaction rate.
  • The reaction mixture is stirred at room temperature for 12–18 hours.
  • After completion, the mixture is washed with aqueous potassium carbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
  • The crude product is purified by silica gel column chromatography using a gradient elution (e.g., 0–10% methanol in dichloromethane) to afford this compound as a pure compound.

This method is supported by procedures reported in sulfonylation reactions involving sulfonyl chlorides and amine bases, ensuring good yields and purity.

Palladium-Catalyzed Cross-Coupling Using Cyclopropylboronic Acid

An alternative method involves the Suzuki-type cross-coupling of ethyl 4-bromophenylacetate with cyclopropylboronic acid, followed by oxidation to the sulfonyl derivative.

Key steps:

  • Ethyl 4-bromophenylacetate (6.0 g, 24.7 mmol) is combined with cyclopropylboronic acid (2.76 g, 32.1 mmol), palladium acetate (276 mg, 1.23 mmol), and tricyclohexylphosphine (4.2 mL of 0.6 M solution) in toluene and water.
  • Tripotassium phosphate monohydrate (19.9 g, 86.4 mmol) serves as the base.
  • The mixture is stirred under nitrogen at 100 °C for 16 hours.
  • After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
  • The residue is extracted with ethyl acetate, washed sequentially with sodium bicarbonate solution, water, and brine, then dried and concentrated.
  • Purification by silica gel chromatography yields ethyl 2-(4-cyclopropylphenyl)acetate with a high yield (~97%).

While this method targets the aryl-substituted ester, it demonstrates the utility of palladium-catalyzed coupling in constructing cyclopropyl-containing esters, which can be further oxidized to sulfonyl derivatives by known oxidation protocols.

Oxidation of Cyclopropylsulfide or Cyclopropylsulfinyl Precursors

This compound can be synthesized by oxidation of the corresponding sulfide or sulfoxide intermediates.

Typical oxidation conditions:

  • Starting from ethyl 2-(cyclopropylthio)acetate or ethyl 2-(cyclopropylsulfinyl)acetate.
  • The sulfide or sulfoxide is treated with meta-chloroperbenzoic acid (m-CPBA) or other peracids in dry dichloromethane.
  • The reaction is carried out at room temperature under nitrogen for 12 hours.
  • After completion, the mixture is concentrated and purified by flash column chromatography.
  • This affords the sulfonyl derivative as a yellow solid with yields around 70%.

This oxidation method is a standard approach for converting sulfides to sulfones and is well documented in sulfonyl compound synthesis.

Sodium Sulfinate-Mediated Sulfonylation of Alkenes

A more recent and environmentally friendly approach involves the use of sodium cyclopropylsulfinate salts to sulfonylate alkenes, followed by esterification to obtain this compound.

Procedure outline:

  • Sodium cyclopropylsulfinate is prepared by heating sodium hydrogen sulfite with cyclopropylsulfonyl chloride in water at 100 °C for 12 hours, followed by recrystallization.
  • An alkene substrate (e.g., ethyl vinylacetate) is reacted with sodium cyclopropylsulfinate, sodium nitrite, and tetrafluoroboric acid in water at 80 °C under air for 1–2 hours.
  • The reaction mixture is extracted with ethyl acetate, dried, and purified by silica gel chromatography.
  • This method avoids harsh organic solvents and uses water as a medium, providing moderate to good yields.

This approach is supported by literature on sulfonylation using sodium sulfinates under mild conditions.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Sulfonylation with sulfonyl chloride Ethyl 2-haloacetate, cyclopropylsulfonyl chloride Triethylamine, DCM, 0 °C to RT, 12–18 h Not specified Standard nucleophilic substitution
Pd-catalyzed cross-coupling Ethyl 4-bromophenylacetate, cyclopropylboronic acid Pd(OAc)2, tricyclohexylphosphine, K3PO4·H2O, toluene/H2O, 100 °C, 16 h 97 High yield, aryl-substituted ester
Oxidation of sulfide/sulfoxide Ethyl 2-(cyclopropylthio)acetate or sulfinyl derivative m-CPBA, DCM, RT, 12 h ~70 Converts sulfide to sulfone
Sodium sulfinate sulfonylation Alkene, sodium cyclopropylsulfinate NaNO2, HBF4, H2O, 80 °C, 1–2 h Moderate Green chemistry, aqueous medium

Research Findings and Notes

  • The sulfonylation using sulfonyl chlorides and bases is a reliable classical route, providing good control over substitution and purity.
  • Palladium-catalyzed cross-coupling offers a route to aryl-substituted esters with cyclopropyl groups, which can be further transformed into sulfonyl derivatives.
  • Oxidation of sulfides or sulfoxides to sulfones is a standard and effective method but requires careful control of oxidation conditions to avoid over-oxidation or side reactions.
  • Sodium sulfinate-mediated sulfonylation is emerging as a sustainable approach, employing water as solvent and mild conditions, suitable for scale-up and environmentally benign synthesis.
  • Purification typically involves silica gel chromatography with gradients of ethyl acetate or methanol in non-polar solvents.
  • Reaction monitoring is commonly done by thin-layer chromatography (TLC) and confirmed by NMR and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(Cyclopropylsulfonyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(Cyclopropylsulfonyl)acetate has been investigated for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.

Antiviral Activity

Recent studies have highlighted the compound's role as a covalent inhibitor of viral proteases. For instance, a derivative of this compound demonstrated significant antiviral activity against chikungunya virus (CHIKV), with an effective concentration (EC50_{50}) of 40 nM in human fibroblast cells . This suggests that modifications of this compound could lead to promising antiviral agents.

Anticonvulsant Properties

Research has indicated that compounds with similar sulfonyl groups exhibit anticonvulsant properties. This compound may serve as a scaffold for developing new anticonvulsants, potentially improving efficacy and reducing side effects compared to existing medications .

Agricultural Applications

The compound's unique structure may also have applications in agricultural chemistry.

Pesticide Development

Sulfonyl-containing compounds are often explored for their herbicidal and fungicidal properties. This compound could be evaluated for its effectiveness against various pests and diseases affecting crops. Preliminary studies suggest that sulfonyl derivatives can disrupt metabolic pathways in pests, leading to their potential use as bioactive agents in crop protection .

Material Science Applications

In material science, this compound can be utilized in the synthesis of advanced materials.

Polymer Chemistry

The compound's reactivity can be harnessed in polymer synthesis, particularly in creating sulfonated polymers with enhanced thermal and mechanical properties. These materials could find applications in coatings, adhesives, and other industrial products .

Data Table: Summary of Applications

Application AreaSpecific Use CaseObservations/Results
Medicinal ChemistryAntiviral agent against CHIKVEC50_{50} = 40 nM; significant antiviral activity
Potential anticonvulsantSimilar structures show efficacy; further research needed
Agricultural ChemistryPesticide developmentPotential herbicidal/fungicidal properties under investigation
Material SciencePolymer synthesisEnhances thermal/mechanical properties; industrial applications possible

Case Study 1: Antiviral Efficacy

In a study examining the efficacy of various compounds against CHIKV, this compound derivatives were tested for their ability to inhibit viral replication. The results indicated that structural modifications could significantly enhance antiviral potency, paving the way for future drug development.

Case Study 2: Agricultural Application

A field study evaluated the effectiveness of sulfonamide-based pesticides on common agricultural pests. This compound was included as part of a broader analysis of sulfonated compounds. The findings suggested that these compounds could reduce pest populations significantly when applied at optimal concentrations.

Mechanism of Action

The mechanism of action of Ethyl 2-(Cyclopropylsulfonyl)acetate involves its interaction with specific molecular targets. The sulfonyl group can participate in various chemical reactions, influencing the activity of enzymes and other proteins. The compound’s effects are mediated through pathways involving sulfonylation and esterification .

Comparison with Similar Compounds

Ethyl 2-(Chlorosulfonyl)acetate

  • Molecular Formula : C₅H₇ClO₄S
  • Molecular Weight : 165.15 g/mol
  • Key Differences :
    • Replaces the cyclopropyl group with a chlorine atom, reducing steric hindrance and molecular weight.
    • The chlorine atom is more electronegative than the cyclopropyl group, enhancing the electron-withdrawing effect on the acetate backbone.
    • Applications: Primarily used in sulfonation reactions and as a precursor for chlorinated sulfonamides .

Ethyl [4-(Cyclopropylsulfonyl)phenyl]acetate

  • Structure : Features a phenyl ring para-substituted with the cyclopropylsulfonyl group.
  • Likely exhibits higher melting points compared to the non-aromatic analog due to enhanced intermolecular interactions .

Functional Group Analogs

Diethyl Ethylphosphonite

  • Molecular Formula : C₆H₁₅O₂P
  • Key Differences :
    • Replaces the sulfonyl group with a phosphonite moiety, altering electronic properties and reactivity.
    • Phosphonites are less electrophilic but more nucleophilic, making them suitable for coordination chemistry and catalysis .

Imidazole-Based Ethyl Acetate Derivatives

  • Examples : Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate .
  • Key Differences :
    • Incorporates an imidazole ring, enabling hydrogen bonding and π-π stacking interactions.
    • These derivatives are often explored for biological activity (e.g., antimicrobial, anticancer) due to the imidazole pharmacophore .

Physicochemical Properties

Compound Molecular Weight (g/mol) Functional Groups Solubility (Inference)
Ethyl 2-(Cyclopropylsulfonyl)acetate ~192.07 (calculated) Sulfonyl, ester Moderate in polar solvents
Ethyl 2-(Chlorosulfonyl)acetate 165.15 Chlorosulfonyl, ester High in dichloromethane
Diethyl Ethylphosphonite 162.16 Phosphonite, ester Low in water, high in ether

Notes:

  • The cyclopropyl group in this compound likely reduces solubility in polar solvents compared to its chlorine analog due to increased hydrophobicity.
  • Phosphonites (e.g., Diethyl Ethylphosphonite) exhibit lower polarity, favoring solubility in non-polar solvents .

Biological Activity

Ethyl 2-(Cyclopropylsulfonyl)acetate is a sulfonyl-containing compound that has garnered attention for its potential biological activities. The sulfonyl group in this compound allows it to participate in various biochemical reactions, influencing enzyme activity and metabolic pathways. This article delves into the biological activity of this compound, discussing its mechanisms of action, applications in research and medicine, and relevant case studies.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The sulfonyl group can undergo sulfonylation and esterification reactions, impacting the function of enzymes and proteins involved in various metabolic processes.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting their catalytic activity.
  • Protein Interaction : It can influence protein structure and function through covalent modifications.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, related vinyl sulfone derivatives have shown efficacy against viral proteases, which are critical for viral replication.

CompoundTargetIC50 (nM)EC50 (nM)
Vinyl Sulfone 1aCHIKV nsP2 Protease6040
This compoundTBDTBDTBD

Anticancer Activity

The compound's mechanism may also extend to cancer therapy by inhibiting heat shock protein 90 (HSP90), a molecular chaperone involved in cancer cell survival and proliferation. Inhibition of HSP90 leads to the destabilization of client proteins associated with oncogenic signaling pathways.

Case Studies

  • HSP90 Inhibition : Research indicates that compounds targeting HSP90 can down-regulate several oncogenic signals, presenting a potential therapeutic avenue for cancers driven by diverse molecular abnormalities .
  • Antiviral Activity : A study assessed the antiviral effects of vinyl sulfone derivatives against chikungunya virus (CHIKV), demonstrating significant inhibition of viral replication .

Applications in Research

This compound serves as a versatile building block in organic synthesis and has applications in:

  • Biochemical Studies : Investigating enzyme mechanisms and metabolic pathways.
  • Drug Development : As a precursor for synthesizing novel therapeutic agents.
  • Industrial Use : In the production of specialty chemicals.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Ethyl 2-(Cyclopropylsulfonyl)acetate, and how can reaction efficiency be optimized?

  • Methodology :

  • Step 1 : React cyclopropylsulfonyl chloride with ethyl glycolate or a similar precursor via nucleophilic substitution. Use polar aprotic solvents (e.g., DMF or THF) and catalytic bases like triethylamine to enhance reactivity .
  • Step 2 : Monitor reaction progress via TLC or in-situ FTIR to track sulfonyl group incorporation.
  • Step 3 : Optimize yield by adjusting stoichiometry (1:1.2 molar ratio of sulfonyl chloride to ester) and temperature (60–80°C). Purify via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC for sulfonyl (δ ~3.5–4.0 ppm for CH2SO2) and ester (δ ~1.3 ppm for CH3CH2) groups. Compare with databases (e.g., NIST Chemistry WebBook ).
  • IR Spectroscopy : Confirm sulfonyl (S=O stretch at 1150–1350 cm⁻¹) and ester (C=O at 1720–1740 cm⁻¹) functionalities.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion ([M+H]+) and fragmentation patterns.

Q. How can purity and stability of this compound be assessed during storage?

  • Methodology :

  • HPLC Analysis : Employ a C18 column with acetonitrile/water (70:30) mobile phase; monitor degradation products at 254 nm .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; track impurities via GC-MS .

Advanced Research Questions

Q. How can SHELXL be utilized to refine the crystal structure of this compound?

  • Methodology :

  • Data Collection : Use synchrotron radiation (λ = 0.710–0.920 Å) to collect high-resolution (<1.0 Å) diffraction data.
  • Refinement : In SHELXL, apply least-squares minimization with anisotropic displacement parameters. Address twinning (if present) using TWIN/BASF commands .
  • Validation : Calculate R-factors (R1 < 5% for I > 2σ(I)) and check for outliers in the difference Fourier map.
    • Example Parameters :
ParameterValue
Space groupP21/c
Z4
R1 (all data)≤0.05

Q. What approaches resolve contradictions between X-ray crystallographic data and NMR/DFT calculations for this compound?

  • Methodology :

  • ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess bond-length/bond-angle discrepancies (e.g., sulfonyl vs. ester conformers) .
  • DFT Optimization : Use Gaussian09 with B3LYP/6-311++G(d,p) to compare theoretical and experimental geometries. Adjust solvent models (PCM for DMSO) .
  • Dynamic NMR : Perform variable-temperature NMR to detect rotational barriers in the sulfonyl group.

Q. How does the cyclopropylsulfonyl moiety influence the compound’s pharmacological activity, and what assays validate this?

  • Methodology :

  • In Silico Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). Focus on sulfonyl H-bonding with catalytic residues .
  • In Vitro Assays : Test IC50 against cancer cell lines (e.g., MCF-7) using MTT assays. Compare with analogs lacking the sulfonyl group.
  • Metabolic Stability : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS .

Data Contradiction Analysis

Q. How to address discrepancies in melting points reported across studies for this compound?

  • Methodology :

  • DSC/TGA : Perform differential scanning calorimetry (heating rate 10°C/min) to determine exact melting/decomposition points.
  • Recrystallization Variants : Test solvents (ethyl acetate vs. methanol) to assess polymorphic forms. Use powder XRD to confirm crystallinity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(Cyclopropylsulfonyl)acetate
Reactant of Route 2
Ethyl 2-(Cyclopropylsulfonyl)acetate

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